Aluminum, hydrobis(2-methylpropyl)-

Descripción general

Descripción

Aluminum, hydrobis(2-methylpropyl)- is a compound that is used in scientific research . The exact mass and complexity rating of the compound are unknown.

Molecular Structure Analysis

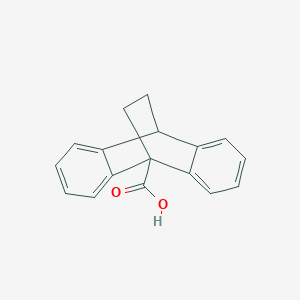

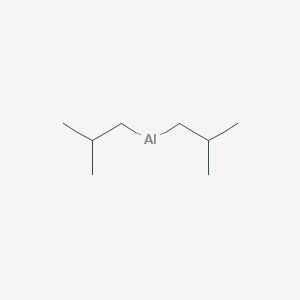

The molecular formula of Aluminum, hydrobis(2-methylpropyl)- is C8H19Al. The exact mass of the compound is unknown.Physical And Chemical Properties Analysis

The physical and chemical properties of Aluminum, hydrobis(2-methylpropyl)- are not fully detailed in the available resources .Aplicaciones Científicas De Investigación

Reduction of Carboxylic Acids and Their Derivatives

Dibal-H is useful in organic synthesis for a variety of reductions, including converting carboxylic acids, their derivatives, and nitriles to aldehydes .

Reduction of α-β Unsaturated Esters

Dibal-H efficiently reduces α-β unsaturated esters to the corresponding allylic alcohol .

Reduction of Tertiary Amides

Dibal-H has been used in the chemoselective partial reduction of tertiary amides to aldehydes in the presence of readily reducible ester groups .

Reduction of Tertiary Phosphine Oxides and Sulfides

The reduction of tertiary phosphine oxides (TPOs) and sulfides with Dibal-H has been studied in detail .

Reduction of Ester Groups

Dibal-H has been used for the selective reduction of aliphatic amides using alkyltri-fluoromethanesulphonate and L-Selectride, giving the corresponding aldehydes in moderate yields .

Use in Polymerization of Alkenes

Dibal-H was originally investigated by the Nobel Laureate Prof. K. Ziegler as a co-catalyst for the polymerization of alkenes .

Safety and Hazards

Mecanismo De Acción

Target of Action

Aluminum, hydrobis(2-methylpropyl)-, also known as Dibal-H, is primarily used in the field of chemistry as a reducing agent . The primary targets of Dibal-H are carbonyl compounds, such as esters and nitriles, where it is used to selectively reduce these compounds to aldehydes .

Mode of Action

Dibal-H interacts with its targets through a process known as nucleophilic addition. In this process, the aluminum atom in Dibal-H, being electron-rich, attacks the electrophilic carbon atom in the carbonyl group of the target molecule. This results in the reduction of the carbonyl compound to an aldehyde .

Biochemical Pathways

It is known that dibal-h plays a crucial role in organic synthesis, particularly in the reduction of esters and nitriles to aldehydes . This reaction is a key step in many synthetic pathways used in the production of various organic compounds.

Pharmacokinetics

It is primarily used in laboratory settings for chemical reactions .

Result of Action

The primary result of Dibal-H’s action is the reduction of carbonyl compounds to aldehydes. This transformation is highly valuable in organic synthesis, as it allows for the selective reduction of esters and nitriles, which can then be further reacted to produce a wide range of organic compounds .

Action Environment

The action of Dibal-H is highly dependent on the reaction conditions. Dibal-H is extremely reactive towards water, inorganic acids and bases, alcohols, and nearly any functional group in organic molecules . Therefore, it must be handled under strictly oxygen-free and totally anhydrous conditions . The temperature and solvent used can also significantly influence the reaction’s efficiency and selectivity .

Propiedades

InChI |

InChI=1S/2C4H9.Al/c2*1-4(2)3;/h2*4H,1H2,2-3H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPUZPBQZHNSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Al]CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Al | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Aluminum, hydrobis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Aluminum, hydrobis(2-methylpropyl)- | |

CAS RN |

1191-15-7 | |

| Record name | Aluminum, hydrobis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.